molecular formula C19H18N4O3S3 B13792064 Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(6-ethoxy-2-benzothiazolyl)-

Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(6-ethoxy-2-benzothiazolyl)-

Cat. No.: B13792064
M. Wt: 446.6 g/mol
InChI Key: PULMLSTYRFUGHF-UHFFFAOYSA-N
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Description

Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(6-ethoxy-2-benzothiazolyl)- is a complex organic compound that features a unique combination of functional groups, including a thieno[2,3-D]pyrimidine core, an acetamide moiety, and a benzothiazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(6-ethoxy-2-benzothiazolyl)- typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-D]pyrimidine core, which is achieved through the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(6-ethoxy-2-benzothiazolyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, leading to the formation of alcohol derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(6-ethoxy-2-benzothiazolyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(6-ethoxy-2-benzothiazolyl)- involves its interaction with specific molecular targets and pathways. The thieno[2,3-D]pyrimidine core is known to interact with enzymes and receptors, modulating their activity. The benzothiazole ring can enhance binding affinity and specificity, leading to potent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(6-ethoxy-2-benzothiazolyl)- lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H18N4O3S3

Molecular Weight

446.6 g/mol

IUPAC Name

2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C19H18N4O3S3/c1-4-26-11-5-6-12-13(7-11)29-19(20-12)21-14(24)8-27-18-22-16(25)15-9(2)10(3)28-17(15)23-18/h5-7H,4,8H2,1-3H3,(H,20,21,24)(H,22,23,25)

InChI Key

PULMLSTYRFUGHF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(C(=C(S4)C)C)C(=O)N3

Origin of Product

United States

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